3-(azetidin-3-yl)phenol hydrochloride synthesis protocol
3-(azetidin-3-yl)phenol hydrochloride synthesis protocol
The following technical guide details the synthesis of 3-(azetidin-3-yl)phenol hydrochloride . This protocol is designed for research and development applications, prioritizing scalability, intermediate stability, and operational robustness over high-throughput library methods.
Executive Summary
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Target Molecule: 3-(Azetidin-3-yl)phenol hydrochloride (CAS: 1345710-53-7 for free base generic ref).
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Core Strategy: Nucleophilic addition of a protected aryl Grignard reagent to N-Boc-3-azetidinone, followed by ionic hydrogenation to install the C3-aryl bond.
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Key Advantages: Avoids expensive transition metal catalysts (e.g., Nickel/Palladium) required for cross-couplings; utilizes stable, commercially available starting materials; amenable to gram-scale synthesis.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is designed around the construction of the sterically demanding C(sp³)-C(sp²) bond at the azetidine C3 position. While Negishi couplings are popular for diversity, the Grignard-Deoxygenation sequence is superior for single-target scale-up due to lower cost and higher reliability.
Pathway Logic:
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Disconnection: The C3-Aryl bond is the strategic disconnection.
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Precursor: N-Boc-3-azetidinone is the electrophile; 3-bromoanisole serves as the nucleophile surrogate (phenol protected as methyl ether).
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Transformation: A 1,2-addition yields a tertiary alcohol. This benzylic alcohol is reductively removed (deoxygenation) using ionic hydrogenation conditions (
), which simultaneously effects global deprotection (Boc removal) or can be tuned to retain the carbamate. -
Final Deprotection: Demethylation of the anisole ether yields the target phenol.
Figure 1: Retrosynthetic logic flow from target to commercial starting materials.
Part 2: Detailed Experimental Protocol
Stage 1: Grignard Formation and Nucleophilic Addition
Objective: Synthesis of 1-(tert-butoxycarbonyl)-3-hydroxy-3-(3-methoxyphenyl)azetidine.
Reagents:
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3-Bromoanisole (1.2 equiv)
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Magnesium turnings (1.3 equiv, activated)
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N-Boc-3-azetidinone (1.0 equiv)
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THF (Anhydrous)[1]
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Iodine (catalytic crystal)
Procedure:
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Activation: In a flame-dried 3-neck flask under Nitrogen, place Mg turnings. Add a crystal of iodine and heat gently with a heat gun until iodine vaporizes to activate the surface.
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Grignard Initiation: Add 10% of the 3-bromoanisole solution (in THF). Initiate reflux.[1] Once the exotherm starts (solution turns turbid/grey), dropwise add the remaining bromide solution to maintain a gentle reflux. Stir for 1 hour at ambient temperature after addition.
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Addition: Cool the Grignard solution to 0°C. Dropwise add N-Boc-3-azetidinone (dissolved in minimal THF) over 30 minutes.
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Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1) for consumption of ketone.
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Workup: Quench with saturated aqueous
at 0°C. Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate.[2] -
Purification: Flash chromatography (Silica gel, 0-30% EtOAc in Hexanes). Isolate the tertiary alcohol as a viscous oil or white solid.
Stage 2: Ionic Hydrogenation (Deoxygenation)
Objective: Removal of the tertiary hydroxyl group to form the C-C bond.
Mechanism: Acid-catalyzed formation of a benzylic carbocation followed by hydride transfer from triethylsilane.
Reagents:
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Tertiary Alcohol (from Stage 1)
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Triethylsilane (
, 3.0 equiv)[1] -
Trifluoroacetic acid (TFA, 10-15 equiv)
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DCM (Dichloromethane)[1]
Procedure:
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Dissolve the tertiary alcohol in DCM (0.2 M concentration) and cool to 0°C.
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Add
(3.0 equiv) in one portion. -
Dropwise add TFA (excess).[1] Note: The excess TFA will simultaneously remove the N-Boc group.
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Stir at RT for 4-16 hours. Monitor by LC-MS for the disappearance of the alcohol and the Boc-protected species.
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Workup (Free Base Isolation): Carefully quench with saturated
(gas evolution!). Extract with DCM.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Critical Step: If the Boc group was removed, the product is in the aqueous phase. You must adjust pH to >12 using NaOH to extract the free amine into the organic layer.
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Alternative: If retaining Boc is desired for purification, use milder acid (e.g.,
) or re-protect the amine immediately after workup with . -
Recommendation: Proceed to Stage 3 as the crude amine or re-protected Boc-intermediate if purification is needed.
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Stage 3: Demethylation & Salt Formation
Objective: Cleavage of the methyl ether and isolation of the hydrochloride salt.
Reagents:
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3-(3-methoxyphenyl)azetidine (or its N-Boc derivative)
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Boron Tribromide (
, 1.0 M in DCM, 3-4 equiv) -
HCl (4M in Dioxane)
Procedure:
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Dissolve the methoxy intermediate in anhydrous DCM and cool to -78°C.
-
Slowly add
solution. Maintain temperature below -70°C during addition. -
Warm slowly to 0°C and stir for 2-4 hours. Caution:
will also cleave N-Boc if present. -
Quench: Cool to -78°C. Dropwise add Methanol (exothermic!).
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Concentrate to dryness.[1] Repeat MeOH addition and evaporation (3x) to remove trimethyl borate.
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Salt Formation: Dissolve the residue in a minimum amount of Ethanol or Methanol. Add HCl in Dioxane (2.0 equiv).
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Crystallization: Add Diethyl Ether or Ethyl Acetate dropwise until turbidity persists. Cool to 4°C overnight.
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Isolation: Filter the white precipitate. Wash with cold ether and dry under vacuum.
Part 3: Data Summary & Critical Parameters
Process Parameters Table
| Step | Critical Parameter | Target Range | Impact of Deviation |
| Grignard | Water Content | < 50 ppm | Failure to initiate; low yield. |
| Grignard | Temperature (Addition) | 0°C to 5°C | Higher temp leads to side products (enization). |
| Deoxygenation | Stoichiometry ( | > 2.5 equiv | Incomplete reduction; alkene formation. |
| Demethylation | Quench Temp | < -20°C | Violent exotherm; product degradation. |
Workflow Logic Diagram
Figure 2: Step-by-step reaction workflow.
Part 4: Safety & Troubleshooting
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Boron Tribromide (
): Reacts violently with water/alcohols producing HBr gas. Use only in a well-ventilated fume hood. Ensure all glassware is bone-dry. -
Grignard Reagents: Pyrophoric potential. Ensure inert atmosphere (
or Ar). If the reaction does not initiate, use a heat gun or add a drop of dibromoethane (entrainment method). -
TFA/Silane: Generates hydrogen gas (pressure buildup). Do not seal the vessel tightly during the initial mixing phase.
Troubleshooting the Deoxygenation:
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Issue: Incomplete reduction (Alkene intermediate observed).
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Fix: Add more TFA. The protonation of the alcohol is the rate-limiting step. Ensure the solvent is anhydrous to prevent silanol formation.
References
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BenchChem. Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry. (Protocol for Grignard addition and silane reduction of azetidinones).
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Liu, Z. et al. "Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines." The Journal of Organic Chemistry, 2019, 84, 12358-12365. (Alternative Cross-Coupling Route).
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Zhu, F. & Wang, Z.-X. "Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents." The Journal of Organic Chemistry, 2014, 79, 4285-4292. (Mechanistic insight for Ni-coupling).
-
Bott, T. M. & West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles, 2012, 84(1), 223-264. (General review of azetidine reactivity).
